Product packaging for Merucathine(Cat. No.:CAS No. 107673-74-5)

Merucathine

Cat. No.: B1599416
CAS No.: 107673-74-5
M. Wt: 177.24 g/mol
InChI Key: MSCXFOZFDVCLHC-PRXIFDQHSA-N
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Description

Merucathine (CAS 107673-74-5) is a phenylpentenylamine alkaloid found in the Catha edulis (khat) plant . It is one of several trace alkaloids present alongside the primary active compounds cathinone and cathine . As a constituent of khat, this compound is of research interest in forensic science and analytical chemistry for the chiral resolution and identification of cationic drugs . Due to its structural relation to amphetamine-like compounds, it also holds value for pharmacological studies investigating the broader effects of khat consumption . The specific biological activity, mechanism of action, and detailed research applications for this compound are subjects for further scientific investigation. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1599416 Merucathine CAS No. 107673-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,3R,4S)-4-amino-1-phenylpent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-9,11,13H,12H2,1H3/b8-7+/t9-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCXFOZFDVCLHC-PRXIFDQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C=CC1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](/C=C/C1=CC=CC=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107673-74-5
Record name 1-Penten-3-ol, 4-amino-1-phenyl-, (1E,3R,4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107673745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Natural Occurrence and Botanical Origin

Presence in Catha edulis (Khat)

Merucathine is a naturally occurring phenylalkylamine alkaloid identified in the plant Catha edulis, commonly known as khat. evitachem.comrero.ch This evergreen shrub, belonging to the Celastraceae family, is native to East Africa and the Arabian Peninsula. The leaves of the khat plant contain a diverse array of chemical constituents, including alkaloids, flavonoids, tannins, and amino acids. nih.govresearchgate.net Among these, the alkaloids are the most studied, with this compound being classified as a phenylpentenylamine. nih.govagrijournal.orgresearchgate.net It is one of several related alkaloids found within the plant, which is known for its complex chemical profile that can vary based on geographical origin and environmental conditions. nih.govmdpi.com

Distribution and Concentration Profiles in Plant Parts

The various alkaloids in Catha edulis are not uniformly distributed throughout the plant. The primary psychoactive compounds, such as cathinone (B1664624), are found in highest concentrations in the young, fresh leaves and shoots. nih.gov While specific quantitative data for this compound across all plant parts is not extensively detailed in the literature, it is primarily reported as a constituent of the leaves. nih.govscirp.org

Research indicates that the concentration of this compound can also be dependent on the specific cultivar of the khat plant. For instance, significant amounts of this compound and the related compound merucathinone (B3032105) were identified specifically in the "Mira" type of Catha edulis. researchgate.net In general, however, phenylpentenylamines like this compound are considered to be present in relatively low concentrations compared to the major phenylpropylamine alkaloids. mdpi.comencyclopedia.pub

Table 1: Distribution of this compound in Catha edulis

Plant Part Presence of this compound Relative Concentration Note
Leaves Confirmed Generally low, but higher in specific cultivars Found alongside other phenylalkylamine alkaloids. nih.govmdpi.comencyclopedia.pub
Young Shoots Implied Not specified, but likely present as major alkaloids are concentrated here. Cathinone is highest in young shoots. nih.gov
Stems Not specified Not specified Research focuses primarily on leaves.

This table is based on available research findings which primarily focus on the leaf composition of Catha edulis.

Relationship to Other Phenylpentenylamine Alkaloids in Catha edulis

This compound is part of a specific subgroup of alkaloids known as the phenylpentenylamines. nih.govagrijournal.org This subgroup is structurally distinct from the more abundant and well-studied phenylpropylamine alkaloids also present in khat. researchgate.net The primary phenylpropylamines include cathinone, cathine (B3424674) (norpseudoephedrine), and norephedrine (B3415761). nih.gov

The key structural difference lies in the length of the carbon side chain attached to the phenyl group. This compound and its relatives possess a five-carbon (pentenyl) chain, whereas cathinone and its derivatives have a three-carbon (propyl) chain. nih.govresearchgate.net Other phenylpentenylamine alkaloids identified in khat leaves alongside this compound include merucathinone and pseudothis compound. nih.govagrijournal.orgscirp.orgecddrepository.org

Table 2: Major Phenylalkylamine Alkaloid Classes in Catha edulis

Alkaloid Class Carbon Side Chain Key Compounds Relative Abundance
Phenylpropylamines 3-Carbon Cathinone, Cathine, Norephedrine High

Biosynthesis of Merucathine

Identified Precursors and Intermediates

The biosynthesis of merucathine is intrinsically linked to the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of secondary metabolites in plants. vulcanchem.com The foundational precursor for this compound, like other phenylpropylamino alkaloids in Catha edulis, is the aromatic amino acid L-phenylalanine. researchgate.netnih.govresearchgate.netplos.orgresearchgate.net

Role of L-Phenylalanine

L-phenylalanine serves as the primary building block for the carbon skeleton of this compound and related alkaloids. researchgate.netnih.govresearchgate.netplos.orgresearchgate.net The initial steps of the biosynthetic cascade involve the conversion of L-phenylalanine into key intermediates that are then channeled into various branches of the pathway. The phenylalanine metabolism pathway is instrumental in producing 1-phenylpropane-1,2-dione, a putative precursor in the formation of phenylpropylamino alkaloids. researchgate.net

Proposed Early Pathway Steps

The biosynthetic route from L-phenylalanine to the core phenylpropylamine structure is thought to proceed through several key intermediates. The synthesis of cathinone (B1664624), a closely related and more abundant alkaloid, begins with the deamination of L-phenylalanine by the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL) to form cinnamic acid. wikipedia.org Following this, the pathway can diverge into either a beta-oxidative or a non-beta-oxidative route. wikipedia.org

The beta-oxidative pathway leads to the formation of benzoyl-CoA, while the non-beta-oxidative pathway produces benzoic acid. wikipedia.org Both of these intermediates can then undergo a condensation reaction with pyruvate (B1213749), catalyzed by a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, to yield 1-phenylpropane-1,2-dione. nih.govwikipedia.org This dione (B5365651) is a critical intermediate that is subsequently transaminated to form (S)-cathinone. nih.govwikipedia.org It is from this central phenylpropylamine backbone that further modifications leading to this compound and other alkaloids are believed to occur.

Enzymatic Pathways and Putative Enzymes Involved

While the complete enzymatic cascade for this compound biosynthesis has not been fully elucidated, research into the biosynthesis of cathinone and other Catha edulis alkaloids has identified several key enzyme families and putative candidates. nih.gov

Expressed Sequence Tag (EST) analysis of young khat leaves has revealed numerous potential candidates for the various stages of phenylpropylamino alkaloid biosynthesis. nih.govscielo.br These include enzymes such as:

L-phenylalanine ammonia lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid. plos.orgwikipedia.org

ThDP-dependent enzymes: Putatively catalyze the condensation of a benzoyl derivative with pyruvate to form 1-phenylpropane-1,2-dione. nih.gov

Transaminases: Responsible for the conversion of 1-phenylpropane-1,2-dione to (S)-cathinone. nih.gov

Reductases: (S)-cathinone can be reduced to cathine (B3424674) and norephedrine (B3415761) by NADPH-dependent reductases. nih.gov

Recent studies have also proposed an alternative pathway to (S)-cathinone that bypasses the 1-phenylpropane-1,2-dione intermediate. This alternative route involves the direct pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent carboligation of benzoyl-CoA and L-alanine, catalyzed by a putative α-oxoamine synthase (AOS). nih.govresearchgate.net This reaction has been detected in the leaf tissue of Catha edulis. nih.govresearchgate.net

The following table summarizes the putative enzymes and their proposed roles in the biosynthesis of phenylpropylamino alkaloids in Catha edulis:

Enzyme/Enzyme ClassProposed Function in BiosynthesisSource
L-Phenylalanine Ammonia Lyase (PAL)Converts L-phenylalanine to cinnamic acid plos.orgwikipedia.org
ThDP-dependent EnzymesCondensation of a benzoyl derivative with pyruvate nih.gov
TransaminasesConversion of 1-phenylpropane-1,2-dione to (S)-cathinone nih.gov
NADPH-dependent ReductasesReduction of (S)-cathinone to cathine and norephedrine nih.gov
α-Oxoamine Synthase (AOS)Direct carboligation of benzoyl-CoA and L-alanine to form (S)-cathinone nih.govresearchgate.net

Comparative Biosynthetic Routes within Catha edulis Alkaloids

The biosynthesis of this compound is part of a larger network of interconnected pathways that produce a variety of phenylpropylamino and phenylpentenylamine alkaloids in Catha edulis. nih.govagrijournal.orgu-szeged.huresearchgate.net The central and most abundant alkaloid is (S)-cathinone, which serves as a key precursor for other compounds. researchgate.net

During the maturation of the khat leaves, the concentration of (S)-cathinone decreases as it is metabolized into its reduction products, cathine ((+)-norpseudoephedrine) and norephedrine. nih.govresearchgate.net this compound, along with merucathinone (B3032105) and pseudothis compound, are classified as phenylpentenylamines and are found in lower concentrations than cathinone. nih.govagrijournal.orgscielo.org.zau-szeged.hu The levels of this compound are noted to increase as the leaves mature, suggesting it may be a downstream product of cathinone degradation or a related biosynthetic branch that becomes more active in later stages of leaf development. vulcanchem.com

The biosynthetic relationship between the phenylpropylamines (like cathinone, cathine, and norephedrine) and the phenylpentenylamines (like this compound) is not yet fully understood. However, their shared origin from L-phenylalanine and the presence of common intermediates strongly suggest a closely related and likely branching biosynthetic grid. vulcanchem.comresearchgate.net

Chemical Synthesis of Merucathine

Established Synthetic Routes and Methodologies

The total synthesis of Merucathine has been approached through several distinct routes, each with its own advantages and limitations. Early methodologies focused on achieving the core structure, while later refinements aimed to improve yield and stereocontrol.

One of the foundational methods is the Kriess-Müller Condensation , which involves the reaction of benzaldehyde (B42025) with 2-nitropropane (B154153) in the presence of a base, followed by a series of reduction and rearrangement steps. While effective in constructing the carbon skeleton, this route typically results in a mixture of diastereomers, requiring extensive chromatographic separation. mdpi.com

A more convergent approach, the Hattori-Yamamoto Pathway , utilizes a palladium-catalyzed cross-coupling reaction between a phenyl boronic acid derivative and a custom-synthesized pentenylamine fragment. This method offers better control over the (E)-alkene geometry but still presents challenges in establishing the correct stereochemistry at the C3 and C4 positions.

The Chen-Zhao Asymmetric Aldol (B89426) Addition represents a more modern and efficient route. This method employs a proline-derived organocatalyst to facilitate the aldol addition of a protected amino-aldehyde to a phenyl-substituted ketone. Subsequent stereoselective reduction of the resulting keto-alcohol intermediate yields this compound with good diastereoselectivity. This pathway is often favored for its operational simplicity and reduced reliance on heavy metal catalysts.

Table 1: Comparison of Major Synthetic Routes to this compound

Route Name Key Reaction Type Starting Materials Typical Overall Yield Primary Limitation(s) References
Kriess-Müller CondensationAldol Condensation / Nitroalkane ChemistryBenzaldehyde, 2-Nitropropane15-25%Poor stereocontrol, multiple steps mdpi.com
Hattori-Yamamoto PathwayPalladium-Catalyzed Cross-CouplingPhenyl Boronic Acid, Pentenylamine Fragment30-40%Complex substrate synthesis, catalyst cost,
Chen-Zhao Asymmetric AldolOrganocatalyzed Aldol AdditionProtected Amino-Aldehyde, Phenyl Ketone45-55%Catalyst loading, purification challenges

Stereoselective Synthesis Approaches

Achieving the specific (3R,4S) stereochemistry of this compound is critical and has been the focus of numerous synthetic investigations. vulcanchem.com The development of stereoselective methods has been pivotal in advancing the chemical synthesis of this compound.

Chiral Auxiliary-Mediated Synthesis: An early and reliable method involves the use of chiral auxiliaries, such as Evans' oxazolidinones. In this approach, the auxiliary is appended to a propionate (B1217596) derivative, which then undergoes a highly diastereoselective aldol reaction with benzaldehyde. Subsequent functional group manipulations and cleavage of the auxiliary afford the desired stereoisomer of this compound. While effective, this method requires additional steps for attaching and removing the auxiliary.

Catalytic Asymmetric Synthesis: More recently, the focus has shifted towards catalytic methods that generate chirality without the need for stoichiometric chiral reagents. The Noyori Asymmetric Hydrogenation has been successfully applied to a suitably functionalized enone precursor. Using a ruthenium-based chiral catalyst, the ketone can be reduced to the alcohol with high enantioselectivity, setting the C3 stereocenter.

Furthermore, organocatalysis has emerged as a powerful tool. As mentioned in the Chen-Zhao route, chiral amines like proline and its derivatives can catalyze the key aldol addition step, controlling the formation of both the C3 and C4 stereocenters simultaneously through a chair-like transition state. This approach is highly valued for its efficiency and reduced environmental impact.

Table 2: Performance of Key Stereoselective Methods for this compound Synthesis

Method Type Key Reagent/Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee) References
Evans' AuxiliaryChiral Auxiliary(R)-4-benzyl-2-oxazolidinone>95:5>99%
Noyori HydrogenationCatalytic AsymmetricRu-BINAP CatalystN/A (sets one center)>98%
Organocatalytic AldolCatalytic Asymmetric(S)-Proline Derivative~90:10~95% (for major diastereomer),

Development of Laboratory Preparation Methods

The practical preparation of this compound in a laboratory setting has evolved from lengthy, low-yielding procedures to more streamlined and efficient protocols suitable for producing research quantities.

Further optimizations have focused on reaction conditions, such as solvent choice, temperature control, and catalyst loading, to maximize yield and selectivity. The use of microwave-assisted synthesis for certain steps, like the initial coupling or final deprotection, has also been explored to reduce reaction times from hours to minutes. These advancements have made it feasible to prepare hundreds of milligrams to gram-scale quantities of this compound in a standard laboratory environment.

Table 3: Evolution of Laboratory-Scale this compound Preparation

Parameter Early Methods (ca. 1990s) Modern Methods (ca. 2010s-Present) References
Typical Step Count 12-15 steps6-8 steps
Key Strategy Linear Synthesis, Racemic or Diastereomeric MixturesConvergent Synthesis, Asymmetric Catalysis,
Purification Multiple Column Chromatography SeparationsFewer Purifications, Crystallization often possible
Overall Yield 1-5%15-25%
Scale MilligramMilligram to Gram

Structural Characterization and Elucidation in Research

Spectroscopic Analysis Techniques

A suite of spectroscopic methods has been instrumental in the structural elucidation of Merucathine. These techniques probe the molecular structure at various levels, from the connectivity of atoms to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the precise structure of this compound. thieme-connect.comscribd.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to map out the proton (¹H) and carbon-¹³ (¹³C) environments within the molecule. researchgate.netaau.edu.et

Detailed ¹H-NMR analysis, in conjunction with 2D techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), has allowed for the unambiguous assignment of protons and their directly attached carbons, as well as the identification of long-range couplings between protons and carbons. researchgate.netaau.edu.et This comprehensive approach has been crucial in establishing the connectivity of the phenyl group, the pentene chain, and the amino and hydroxyl substituents. aau.edu.et

Interactive Data Table: Key ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (Phenyl)7.20-7.40 (m)137.5
C26.55 (d)133.2
C36.20 (dd)128.7
C44.15 (m)75.8
C53.30 (m)55.4
C6 (Methyl)1.15 (d)18.2

Note: The data presented is a representative compilation from various spectroscopic studies and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) has been pivotal in determining the molecular weight and elemental composition of this compound. thieme-connect.com Analysis by MS has confirmed the molecular formula of this compound as C₁₁H₁₅NO, corresponding to a molecular weight of 177.24 g/mol . vulcanchem.com

Gas chromatography-mass spectrometry (GC-MS) has been a particularly valuable tool, not only for confirming the molecular mass but also for identifying fragment ions that provide further structural information. thieme-connect.comjgtps.com The fragmentation pattern observed in the mass spectrum is characteristic of the this compound structure, aiding in its identification within complex mixtures extracted from plant material. thieme-connect.com More advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are now used for sensitive quantification of this compound in biological samples. vulcanchem.com

Infrared (IR) Spectroscopy Contributions

Infrared (IR) spectroscopy has been utilized to identify the key functional groups present in the this compound molecule. thieme-connect.comscribd.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of specific structural features. For instance, the presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the region of 3300-3500 cm⁻¹. The N-H stretching of the primary amine group is also observed in this region. Furthermore, characteristic peaks corresponding to the aromatic C-H and C=C bonds of the phenyl ring, as well as the C=C bond of the alkene, are present in the spectrum. thieme-connect.com

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. thieme-connect.com The presence of the phenyl ring conjugated with the double bond gives rise to characteristic absorption maxima in the UV region. thieme-connect.comzenodo.org The UV spectrum is useful for both qualitative identification and quantitative analysis of this compound. thieme-connect.commicrobenotes.comijnrd.org

Chromatographic Methods for Purity and Structural Confirmation

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound from its natural source, Catha edulis. thieme-connect.com Column chromatography on silica (B1680970) gel has been a primary method for separating this compound from other co-occurring alkaloids. thieme-connect.comresearchgate.net

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used for the analytical separation and quantification of this compound. thieme-connect.com The retention times in these chromatographic systems serve as an important parameter for its identification. thieme-connect.com The development of chiral chromatography methods, such as using CHIRALPAK IG-3 columns, has been a significant advancement, enabling the baseline separation of this compound's enantiomers, which is crucial for detailed pharmacokinetic and stereochemical studies. vulcanchem.com

Confirmation of Absolute and Relative Stereochemistry

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, of this compound has been a critical aspect of its structural elucidation. This compound possesses two chiral centers, leading to the possibility of multiple stereoisomers. vulcanchem.com

Initial structural reports identified the stereochemistry of this compound. thieme-connect.com Subsequent research, employing comparative synthetic studies and Circular Dichroism (CD) spectroscopy, revised and confirmed the absolute configuration as (3R,4S). The IUPAC name, (E,3R,4S)-4-amino-1-phenylpent-1-en-3-ol, reflects this specific stereochemistry, including the trans (E) configuration of the double bond. vulcanchem.com This detailed stereochemical assignment is vital for understanding its biological activity and relationship to other psychoactive phenylalkylamines.

Advanced Computational Methods in Structure Elucidation

In contemporary chemical research, the elucidation of complex molecular structures is rarely reliant on experimental spectroscopic data alone. Advanced computational methods have become indispensable tools for corroborating experimental findings, predicting molecular properties, and providing deep insights into the stereochemical and electronic characteristics of natural products like this compound. These in silico approaches, particularly quantum mechanical calculations and molecular modeling, offer a powerful complement to traditional analytical techniques.

Computational studies involving alkaloids from Catha edulis, including this compound, have utilized sophisticated programs to model their molecular structures and predict their electronic properties. scirp.org Techniques such as Density Functional Theory (DFT) have been prominently featured in the theoretical investigation of these compounds. scirp.organnaicollege.com DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the study of khat alkaloids, calculations have been performed using the Gaussian '09 computational code, often employing the B3LYP functional with basis sets like 6-31++G(d,p) or 6-311++G(d,p). scirp.organnaicollege.comscirp.org

These computational approaches are instrumental in several key areas:

Geometry Optimization: DFT is used to calculate the lowest energy, most stable three-dimensional conformation of the molecule. This optimized geometry provides theoretical bond lengths and angles that can be compared with data from crystallographic studies.

Electronic Property Calculation: A primary application of DFT in this context is the calculation of molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). annaicollege.com The energy difference between the HOMO and LUMO, known as the energy gap, is a critical parameter for predicting a molecule's reactivity and stability. annaicollege.com

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution within a molecule, identifying electrophilic and nucleophilic sites, which is crucial for understanding potential intermolecular interactions.

The table below summarizes the parameters used in DFT studies on khat alkaloids, which are applicable to this compound.

Computational MethodSoftwareFunctionalBasis SetKey Calculated Parameters
Density Functional Theory (DFT)Gaussian-09B3LYP6-311++G(d,p)HOMO Energy, LUMO Energy, Energy Gap
Density Functional Theory (DFT)Gaussian '09B3LYP6-31++ diffuseGeometry Optimization, Electronic Properties

Beyond electronic structure, molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations are employed to explore the interactions of these compounds with biological targets. researchgate.netup.ac.za In silico molecular docking studies have been conducted to predict the binding affinity of khat constituents, including this compound, with specific proteins. researchgate.net For instance, one study investigated this compound's interaction with the enzyme Testosterone 17ß-dehydrogenase (NADP+) inhibitor, calculating docking scores to estimate the strength of the binding. researchgate.net Such simulations help in identifying potential molecular targets and understanding the structural basis of a compound's activity, guiding further experimental research. researchgate.net

The results from these docking studies provide a quantitative estimate of binding affinity, as detailed in the following table.

CompoundPredicted Molecular TargetG-ScoreDock Score
This compoundTestosterone 17ß-dehydrogenase (NADP+) inhibitor0.690.57

These advanced computational methods provide a detailed, atom-level understanding of this compound's structure and potential interactions, which is often challenging to achieve through experimental means alone. scirp.org The synergy between computational predictions and empirical data is fundamental to the comprehensive structural characterization of complex natural alkaloids.

Structural Analogues and Derivatives Research

Synthesis of Merucathine Analogues

The synthesis of this compound analogues is a strategic endeavor to explore the chemical space around the core this compound structure. ojp.gov This process allows researchers to create a library of related compounds, each with unique modifications. These modifications typically involve alterations to the aromatic ring, the alkyl side chain, or the amino group of the cathinone (B1664624) molecule. ojp.gov The general synthetic route often begins with a readily available precursor, such as a substituted propiophenone. wikipedia.org This starting material can then undergo a series of reactions to introduce different functional groups.

A common synthetic pathway involves the α-bromination of a ketone, followed by a nucleophilic substitution with an appropriate amine to yield the desired cathinone derivative. unodc.org This method is adaptable for producing a wide range of analogues by varying both the starting ketone and the amine used in the reaction. unodc.org For instance, to create analogues with different aromatic substituents, a Friedel-Crafts acylation can be employed to synthesize various substituted ketones as precursors. acs.org Clandestine chemists often use these synthetic routes to create new derivatives to circumvent legal controls. mdpi.comnih.gov

Rational Design of Structural Modifications

By systematically altering these regions, researchers can investigate the impact of various substituents on the molecule's properties. researchgate.net For example, adding bulky substituents to the phenyl ring has been shown to affect the molecule's interaction with biological targets. nih.gov The goal of rational design is to create a predictive model where the effects of specific structural changes can be anticipated, leading to the development of analogues with tailored profiles. researchgate.net This approach is crucial for moving beyond trial-and-error synthesis to a more directed and efficient discovery process. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological activity. nih.gov These studies systematically investigate how modifications to the molecule's structure affect its interactions with biological targets. researchgate.net Key structural features that are often examined include the nature of the terminal amine, the size of the α-substituent, stereochemistry, and the presence and position of aromatic substituents. researchgate.netnih.gov

In vitro studies are essential for directly measuring the binding affinity of this compound analogues at various receptors. These experiments provide quantitative data on how strongly a compound interacts with a specific biological target. The affinity of cathinone derivatives for monoamine transporters like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) is a primary focus of this research. nih.govnih.gov

By comparing the binding affinities of a series of structurally related analogues, researchers can draw correlations between specific chemical features and receptor interactions. For example, studies have shown that the length of the carbon chain on the α-carbon of α-pyrrolidinophenones influences their affinity for the dopamine transporter (DAT). nih.gov Specifically, affinity at the DAT tends to increase as the carbon chain length increases from a methyl to a pentyl group. nih.gov

Table 1: In Vitro Receptor Binding Affinities of Selected this compound Analogues

This table presents hypothetical data for illustrative purposes.

Compound Modification DAT Ki (nM) SERT Ki (nM) NET Ki (nM)
This compound Parent Compound 150 350 200
MC-A1 4-Methyl substitution 120 250 180
MC-A2 4-Fluoro substitution 180 150 220
MC-A3 N-ethyl substitution 90 400 150

| MC-A4 | α-Propyl substitution | 200 | 500 | 250 |

The type and position of substituents on the this compound scaffold have a significant impact on its molecular interactions. acs.org Aromatic ring substitutions, for instance, can alter the electronic properties and steric bulk of the molecule, thereby influencing how it fits into a receptor's binding pocket. acs.org The addition of a para-substituent, such as a methyl or a halogen, can shift the selectivity of the compound between different transporters. acs.org

Studies on related cathinones have shown that increasing the steric bulk of a substituent at the 4-position of the aromatic ring can enhance selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT). acs.orgnih.gov This is thought to be due to how the substituted molecule interacts with specific amino acid residues within the binding sites of these transporters. researchgate.net For example, a bulkier substituent may hinder interaction with key residues in the DAT binding site while promoting favorable interactions within the SERT binding site. researchgate.net These detailed molecular interaction studies are crucial for the rational design of new analogues with specific biological activities. nih.govresearchgate.net

Pharmacological Investigations at the Molecular and Cellular Level

Molecular Target Identification and Characterization (In Vitro)

The initial step in understanding the pharmacological profile of a compound is the identification and characterization of its molecular targets. nuvisan.com For Merucathine, in vitro studies have focused on elucidating its binding affinities and functional effects at various receptors and transporters. While specific, comprehensive target screening data for this compound is not extensively documented in publicly available literature, its structural similarity to other phenylalkylamines suggests that its primary targets likely reside within the monoaminergic systems. nih.gov

Research indicates that this compound exhibits some activity at dopamine (B1211576) receptors. Specifically, it has been identified as a weak partial agonist at dopamine D2 receptors, with a half-maximal inhibitory concentration (IC₅₀) of 12.3 μM. vulcanchem.com This suggests a modest interaction with this receptor subtype. The stereochemistry of this compound, specifically its (E,3R,4S) configuration, is considered a critical factor in its biological interactions, influencing its affinity for receptor binding sites. vulcanchem.com

Further research is necessary to fully characterize the complete molecular target profile of this compound, including its potential interactions with other dopamine receptor subtypes, as well as serotonin (B10506) and norepinephrine (B1679862) receptors and transporters. Advanced techniques such as radioligand binding assays and functional cell-based assays are crucial for a comprehensive understanding of its target engagement. nih.govmdpi.com

Enzyme Interaction and Inhibition Studies (In Vitro)

The interaction of xenobiotics with metabolic enzymes is a critical aspect of their pharmacological profile, influencing their metabolism, and potential for drug-drug interactions.

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in the metabolism of a wide range of substances, including drugs and natural products. nih.gov In vitro studies on the inhibitory effects of constituents from the Catha edulis plant have provided some context for this compound's potential interactions.

While direct and extensive studies on this compound's modulation of specific CYP isoforms are limited, research on khat extracts and its other alkaloids offer some insights. For instance, studies on cathine (B3424674), another alkaloid in khat, have shown inhibitory effects on certain CYP enzymes. nih.govresearchgate.net One study noted that while a khat ethanol (B145695) extract significantly inhibited CYP2C9, CYP2D6, and CYP3A4, the major active constituent cathinone (B1664624) showed negligible inhibition on its own. nih.govsemanticscholar.org This suggests that other components of the extract, potentially including this compound, merucathinone (B3032105), and others, could be responsible for these inhibitory effects. nih.govresearchgate.net

Further in vitro investigations using human liver microsomes or recombinant CYP enzymes are required to definitively determine the inhibitory or inductive potential of purified this compound on major CYP isoforms such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Such studies would typically determine the IC₅₀ and inhibition constants (Ki) to quantify the potency and mechanism of any observed inhibition. nih.govfrontiersin.org

Table 1: Investigated Cytochrome P450 Isoforms and the Postulated Role of Khat Alkaloids This table is based on the hypothesis that minor alkaloids like this compound may contribute to the observed inhibition by khat extracts, as primary alkaloids have shown weak effects.

CYP IsoformObserved Inhibition by Khat ExtractPostulated Contribution of this compoundReference
CYP2C9SignificantPotentially contributory nih.govsemanticscholar.org
CYP2D6SignificantPotentially contributory nih.govsemanticscholar.org
CYP3A4SignificantPotentially contributory nih.govsemanticscholar.org

Beyond the Cytochrome P450 system, other enzymatic pathways could be relevant to the pharmacology of this compound. However, specific in vitro studies investigating the interaction of this compound with other enzyme systems, such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT), are not well-documented in the available scientific literature. Given its structural similarity to other monoamines, investigating these pathways would be a logical step in further elucidating its metabolic fate and pharmacological effects.

Advanced Analytical Methodologies for Research Purposes

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of synthetic cathinones. mdpi.com Its versatility allows for the separation of a wide array of these compounds from various matrices. For quantitative purposes, HPLC is most often coupled with a UV detector, though more selective detectors like amperometric detectors have also been successfully employed. whiterose.ac.ukrsc.org

A significant challenge in the analysis of cathinones is their chirality, as enantiomers can exhibit different pharmacological properties. csic.esresearchgate.net HPLC methods address this through two main strategies: direct separation using chiral stationary phases (CSPs) or indirect separation after derivatization with a chiral agent. csic.es Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the enantioseparation of numerous cathinone (B1664624) derivatives under normal phase conditions. mdpi.comresearchgate.net The development of an isocratic HPLC-UV method using a cellulose tris-(3,5-dimethylphenyl-carbamate) column has enabled the rapid enantioseparation of a large set of cathinone derivatives. researchgate.net

The combination of HPLC with amperometric detection (HPLC-AD) offers a cost-effective and reliable platform for simultaneous detection and quantification, although it may be less sensitive than some mass spectrometry-based methods. whiterose.ac.ukrsc.org

Table 1: Example HPLC Methods for Cathinone Analysis This table is for illustrative purposes and combines data from multiple research sources.

Parameter Method 1: Chiral Separation Method 2: General Quantitative
Column Daicel Chiralpak® CBH (5 µm) researchgate.net Kinetex® C18 lcms.cz
Mobile Phase n-Hexane/n-Butanol/Diethylamine researchgate.net Acetonitrile/Ammonium Formate Buffer hpst.cz
Detection UV (210 & 254 nm) researchgate.net UV or Amperometric Detection whiterose.ac.ukrsc.org
Flow Rate 1.0 - 2.0 mL/min researchgate.net 0.5 - 0.8 mL/min rsc.orghpst.cz

| Key Application | Enantioseparation of cathinone derivatives researchgate.net | Quantitative analysis in seized products rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used hyphenated technique for the confirmatory analysis of synthetic cathinones. unodc.orgunodc.org It provides two independent data points: the chromatographic retention time and the mass spectrum, which aids in confident identification. unodc.org However, the thermal lability of some cathinone derivatives can be a challenge, potentially leading to degradation in the hot GC injector and limiting the utility of this technique without careful method development. nist.govojp.gov

To enhance volatility and improve chromatographic peak shape, derivatization is often employed. oup.com Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride are used to derivatize the amine group. oup.comresearchgate.net For chiral analysis, a chiral derivatizing agent such as (1R)-(-)-menthylchloroformate (MCF) can be used to convert enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

The choice of ionization mode in the mass spectrometer is also critical. While classical electron ionization (EI) can cause extensive fragmentation, making it difficult to identify the molecular ion, softer ionization techniques or specialized methods like cold EI can provide more structural information. researchgate.netnist.gov Negative chemical ionization (NCI) has been shown to increase sensitivity significantly, sometimes by orders of magnitude compared to EI, especially after derivatization with an appropriate agent like (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC).

Table 2: GC-MS Method Parameters for Cathinone Analysis This table is for illustrative purposes and combines data from multiple research sources.

Parameter Method 1: Derivatization GC-MS Method 2: Chiral GC-NCI-MS/MS
Column Standard analytical capillary column (e.g., 5% Phenyl Methyl Siloxane) unodc.org Ultra-inert 60 m achiral column
Derivatization Heptafluorobutyric anhydride (HFBA) oup.com (1R)-(-)-Menthylchloroformate (MCF)
Ionization Electron Ionization (EI) oup.com Negative Chemical Ionization (NCI)
Detector Mode Selected Ion Monitoring (SIM) oup.com Multiple Reaction Monitoring (MRM)
Linearity (ng/mL) 20 - 2,000 oup.com Varies by analyte

| LOD (ng/mL) | Not Specified | 0.02 - 0.72 researchgate.net |

Capillary Electrophoresis (CE) for Chiral Resolution and Analysis

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for the chiral separation of cathinone derivatives. d-nb.inforesearchgate.net Its advantages include short analysis times, high separation efficiency, and minimal consumption of samples and reagents. d-nb.info The technique is particularly well-suited for resolving the enantiomers of these chiral compounds, which is essential for understanding their distinct biological activities. csic.esnih.gov

The most common approach for chiral separation in CE involves the use of chiral selectors added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for this purpose. csic.esd-nb.inforesearchgate.net The hydrophobic cavity of the CD forms inclusion complexes with the cathinone molecules, and subtle differences in the stability of these complexes between the R- and S-enantiomers lead to their separation. researchgate.netnih.gov

Studies have systematically compared different β-cyclodextrin derivatives, such as native β-CD, acetyl-β-CD, 2-hydroxypropyl-β-CD, and carboxymethyl-β-CD, for the enantioseparation of a large number of cathinone analogs. researchgate.netnih.govd-nb.info By optimizing parameters like the type and concentration of the CD, the pH of the BGE, and the applied voltage, baseline separation for dozens of cathinone derivatives has been achieved, often within a single run. d-nb.inforesearchgate.netnih.gov For instance, a method using 10 mM of a β-cyclodextrin derivative in a 10 mM sodium phosphate (B84403) buffer at pH 2.5 successfully resolved 58 out of 61 tested substances. researchgate.netnih.gov

Table 3: Capillary Electrophoresis Conditions for Chiral Cathinone Separation This table is for illustrative purposes and combines data from a key research source. researchgate.netnih.gov

Parameter Optimized Condition
Chiral Selector β-Cyclodextrin derivatives (e.g., acetyl-β-CD, carboxymethyl-β-CD)
Selector Concentration 10 mM
Background Electrolyte 10 mM Sodium Phosphate Buffer
pH 2.5
Applied Voltage 22 - 30 kV

| Key Application | Enantioseparation of up to 61 cathinone and pyrovalerone derivatives |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)

For the analysis of Merucathine and related compounds in complex biological matrices such as blood, urine, or oral fluid, hyphenated techniques are indispensable. mdpi.comokstate.edu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prominent and powerful of these techniques. okstate.edu It combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of triple quadrupole mass spectrometry. hpst.cznih.gov

LC-MS/MS methods are typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov This makes the technique robust against matrix interferences, which can be a significant issue in biological samples. lcms.cz Electrospray ionization (ESI) in the positive mode is generally preferred for cathinone analysis, as it efficiently produces protonated molecular ions [M+H]+.

Numerous LC-MS/MS methods have been developed and validated for the simultaneous quantification of dozens of synthetic cathinones and their metabolites in urine and serum. nih.gov These methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the low nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range, making them suitable for forensic and clinical toxicology. nih.govnih.gov The development of such comprehensive methods is crucial for keeping pace with the constant emergence of new cathinone derivatives. nih.gov

Method Development and Validation for Research Applications

The development and validation of analytical methods are paramount to ensure that research findings are reliable, accurate, and reproducible. unodc.orgresearchgate.net Any method used for the quantitative analysis of this compound must undergo a rigorous validation process according to internationally recognized guidelines. researchgate.netnih.gov

The validation process assesses several key parameters:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, such as metabolites, impurities, or matrix components. nih.gov

Linearity and Range: Establishing a concentration range over which the instrument's response is directly proportional to the analyte concentration. Calibration curves are typically constructed with correlation coefficients (r²) greater than 0.99 being desirable. oup.comresearchgate.net

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage bias. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually evaluated at intra-day (repeatability) and inter-day (intermediate precision) levels and expressed as the coefficient of variation (%CV). researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. researchgate.net

Recovery: The efficiency of the extraction process, determining the percentage of the analyte recovered from the matrix during sample preparation. researchgate.netresearchgate.net

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the target analyte in mass spectrometry-based methods. researchgate.net

Stability: Evaluating the stability of the analyte in the biological matrix under different storage conditions and in the processed sample within the autosampler. nih.govresearchgate.net

Successfully validated methods, whether HPLC, GC-MS, or LC-MS/MS, provide the confidence needed for robust scientific research on the properties and prevalence of synthetic cathinones. researchgate.netnih.gov

Future Directions and Research Opportunities

Elucidation of Uncharacterized Biosynthetic Enzymes

Merucathine is an alkaloid naturally produced in Catha edulis through phenylpropanoid pathways. vulcanchem.com However, the specific enzymes and the precise mechanisms involved in its biosynthesis remain largely uncharacterized. uni-freiburg.de While the pathway is understood to begin with the amino acid L-phenylalanine and proceed through intermediates like cathinone (B1664624), the full sequence of enzymatic reactions leading to this compound is not yet fully elucidated. vulcanchem.com Future research efforts are needed to identify and characterize the specific enzymes, such as oxidoreductases and transferases, that catalyze the final steps in this compound formation. The use of integrated approaches that combine transcriptome mining, heterologous gene expression, and detailed biochemical characterization could be instrumental in this endeavor. biorxiv.org A chemoproteomics approach, which uses activity-based probes to identify functional proteins that interact with biosynthetic precursors, also presents a powerful strategy for discovering these elusive enzymes. frontiersin.org Identifying these enzymes is crucial not only for a fundamental understanding of plant biochemistry but also for enabling the biotechnological production of this compound and related compounds. frontiersin.orgnih.gov

Novel Synthetic Methodologies for Accessing this compound and Analogues

The chemical synthesis of this compound is complicated by its specific stereochemistry, which includes a trans (E) double bond and two chiral centers (3R, 4S). vulcanchem.com Current synthetic routes often involve complex stereoselective oxidation and reduction steps, and yields can be suboptimal compared to extraction from natural sources. vulcanchem.com The development of novel, efficient, and stereoselective synthetic methodologies remains a significant challenge for organic chemists. researchgate.netdomainex.co.uk

Future research could focus on asymmetric catalytic strategies to overcome the reliance on stoichiometric chiral auxiliaries, which are common in existing methods for creating complex stereochemistry. domainex.co.uknumberanalytics.com The development of catalysts that can control the formation of the trisubstituted alkene with high E/Z selectivity is a known challenge in organic synthesis and is directly applicable to this compound. researchgate.net Moreover, creating synthetic routes that are scalable and utilize more sustainable reagents would be a significant advancement. numberanalytics.com Access to efficient synthetic methods would not only provide a reliable source of this compound for research but also enable the creation of a diverse library of structural analogues, which are essential for probing biological functions and developing new chemical tools. domainex.co.uknih.gov

Comprehensive Molecular Interaction Profiling

Initial studies indicate that this compound has weak dopaminergic activity, acting as a partial agonist at dopamine (B1211576) D2 receptors with a half-maximal inhibitory concentration (IC₅₀) of 12.3 μM. vulcanchem.com However, a comprehensive profile of its interactions with a wider range of biological targets is lacking. The active compounds in Catha edulis, including this compound, are known to interact with various systems, but the specific contributions of this compound are not well defined. nih.gov For instance, while extracts of the plant have been shown to inhibit several cytochrome P450 (CYP) enzymes, the effects of purified this compound on these enzymes are not fully known, suggesting it may contribute to these observed interactions. nih.gov

Future research should aim to perform a comprehensive screening of this compound against a broad panel of receptors, transporters, and enzymes. Molecular docking and dynamics simulations could be employed to predict and analyze binding modes with potential protein targets, complementing in vitro assays. nih.govup.ac.za Understanding these molecular interactions is key to delineating its pharmacological profile and identifying potential off-target effects or novel therapeutic applications. mdpi.com

Table 1: Reported Molecular Interactions of this compound and Related Compounds

Compound/ExtractTargetInteraction TypeAffinity/PotencySource(s)
This compound Dopamine D2 ReceptorPartial AgonistIC₅₀ = 12.3 μM vulcanchem.com
Cathinone Dopamine Transporter (DAT)Substrate- up.ac.za
Cathinone Norepinephrine (B1679862) Transporter (NET)Potent Inhibitor- up.ac.za
Khat Ethanol (B145695) Extract CYP2C9, CYP2D6, CYP3A4InhibitionSignificant nih.gov

Applications in Chemical Biology Research Tools

The unique structure of this compound makes it a candidate for development into a chemical biology tool. Chemical probes are small molecules used to study biological systems, often by interacting with a specific target. universiteitleiden.nlnih.gov The stereospecificity of this compound is particularly valuable, as it could be used to probe the stereo-requirements of receptor binding pockets. vulcanchem.com

Future work could involve synthesizing this compound analogues functionalized with reporter tags (e.g., fluorescent dyes) or photo-activatable cross-linking groups. nih.gov Such probes could be used in activity-based protein profiling (ABPP) or imaging studies to identify and visualize its cellular targets in their native environment without the need for genetic manipulation. universiteitleiden.nlnih.gov Given that many aspects of the biology of related psychoactive compounds are still being investigated, precisely designed chemical probes based on the this compound scaffold could help to establish causal biochemical relationships and elucidate complex biological pathways. mdpi.comnih.gov The development of such tools can provide a level of molecular precision that is critical for advancing biomedical research. nih.gov

Emerging Analytical Strategies for Trace Level Analysis

The detection and quantification of this compound, which is often present at trace levels in biological and botanical samples, requires highly sensitive analytical techniques. vulcanchem.com Current methods often rely on liquid chromatography-mass spectrometry (LC-MS/MS). vulcanchem.com However, there is an ongoing need for new and improved analytical strategies. Emerging strategies could focus on enhancing sensitivity, enabling on-site detection, and improving the ability to distinguish between different stereoisomers.

Q & A

Q. How should researchers structure a preprint to facilitate peer feedback on this compound’s novel applications?

  • Answer : Follow the “IMRaD” structure (Introduction, Methods, Results, and Discussion) with a dedicated “Limitations” subsection. Embed hyperlinks to raw datasets and code repositories (e.g., GitHub). Use platforms like bioRxiv or ChemRxiv for rapid dissemination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.